Chiral Purity: A Distinction Between D- and L-Enantiomers
While direct, head-to-head chiral purity data for H-D-Phg-OtBu·HCl from the same supplier is not available, cross-study analysis reveals that the D- and L-enantiomers are manufactured to comparably high standards of enantiomeric excess. One supplier of the L-enantiomer (L-Phg-OtBu·HCl, CAS: 161879-12-5) specifies an enantiomeric purity of ≤0.5% of the undesired stereoisomer [1]. For H-D-Phg-OtBu·HCl, a different supplier specifies a similar specification of ≤1.0% for the L-enantiomer [2]. This demonstrates that high chiral purity is a general requirement for these building blocks, and the choice between the D- and L-forms is dictated by the desired stereochemistry of the final product, not by one being inherently purer than the other.
| Evidence Dimension | Enantiomeric Purity |
|---|---|
| Target Compound Data | Enantiomer (L-isomer) ≤ 1.0% (HPLC) [2] |
| Comparator Or Baseline | L-Phg-OtBu·HCl (Enantiomer (D-isomer) ≤ 0.5% (HPLC)) [1] |
| Quantified Difference | Comparable high chiral purity; D-enantiomer has ≤1.0% L-isomer; L-enantiomer has ≤0.5% D-isomer. |
| Conditions | HPLC analysis, as reported in vendor specifications [REFS-1, REFS-2]. |
Why This Matters
This quantitative data confirms that the choice between H-D-Phg-OtBu·HCl and its L-counterpart is a matter of stereochemical necessity, not quality. For researchers synthesizing peptides requiring a D-amino acid residue, H-D-Phg-OtBu·HCl is the mandatory selection to ensure the correct three-dimensional configuration and, consequently, the biological activity of the target molecule.
- [1] Watanabe Chemical Industries. (n.d.). Product Information: H-Phg-OtBu・HCl (Cat. No. L00640). CAS: 161879-12-5. View Source
- [2] Watanabe Chemical Industries. (n.d.). Product Information: H-D-Phg-OtBu・HCl (Cat. No. M01700). CAS: 256478-95-2. View Source
